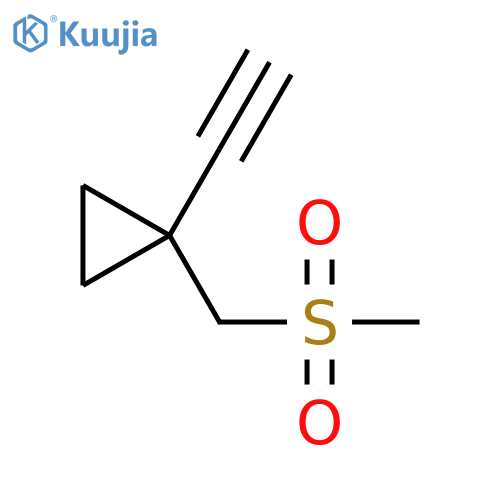Cas no 2228560-97-0 (1-ethynyl-1-(methanesulfonylmethyl)cyclopropane)

2228560-97-0 structure
商品名:1-ethynyl-1-(methanesulfonylmethyl)cyclopropane
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-ethynyl-1-(methanesulfonylmethyl)cyclopropane
- 2228560-97-0
- EN300-1990559
-
- インチ: 1S/C7H10O2S/c1-3-7(4-5-7)6-10(2,8)9/h1H,4-6H2,2H3
- InChIKey: NTHNQBBRTZPYSX-UHFFFAOYSA-N
- ほほえんだ: S(C)(CC1(C#C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 158.04015073g/mol
- どういたいしつりょう: 158.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 42.5Ų
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1990559-10.0g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 10g |
$6390.0 | 2023-05-31 | ||
| Enamine | EN300-1990559-2.5g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1990559-0.1g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1990559-5g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 5g |
$4309.0 | 2023-09-16 | ||
| Enamine | EN300-1990559-0.25g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1990559-1.0g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1990559-5.0g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-1990559-0.05g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1990559-0.5g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1990559-10g |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane |
2228560-97-0 | 10g |
$6390.0 | 2023-09-16 |
1-ethynyl-1-(methanesulfonylmethyl)cyclopropane 関連文献
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
2228560-97-0 (1-ethynyl-1-(methanesulfonylmethyl)cyclopropane) 関連製品
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
